2-(2-Fluoroethoxy)oxane
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Overview
Description
2-(2-Fluoroethoxy)tetrahydro-2H-pyran is an organic compound with the molecular formula C7H13FO2. It is a member of the tetrahydropyran family, which are six-membered oxygen-containing heterocycles. This compound is characterized by the presence of a fluoroethoxy group attached to the tetrahydropyran ring, making it a valuable intermediate in organic synthesis and various industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-fluoroethoxy)tetrahydro-2H-pyran typically involves the reaction of tetrahydropyran with 2-fluoroethanol in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate oxonium ion, which then undergoes nucleophilic attack by the fluoroethanol to yield the desired product. The reaction conditions generally include:
Temperature: 60-80°C
Catalyst: Acid catalyst such as sulfuric acid or p-toluenesulfonic acid
Solvent: Anhydrous conditions to prevent hydrolysis
Industrial Production Methods
In an industrial setting, the production of 2-(2-fluoroethoxy)tetrahydro-2H-pyran can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters, leading to higher yields and purity. The use of automated systems also minimizes human error and enhances safety.
Chemical Reactions Analysis
Types of Reactions
2-(2-Fluoroethoxy)tetrahydro-2H-pyran undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohols or alkanes.
Substitution: The fluoroethoxy group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic medium.
Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like sodium azide or thiourea under basic conditions.
Major Products Formed
Oxidation: Formation of fluoroethoxy ketones or aldehydes.
Reduction: Formation of fluoroethoxy alcohols or alkanes.
Substitution: Formation of fluoroethoxy amines or thiols.
Scientific Research Applications
2-(2-Fluoroethoxy)tetrahydro-2H-pyran has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its role in the development of pharmaceuticals, particularly in the synthesis of antiviral and anticancer agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(2-fluoroethoxy)tetrahydro-2H-pyran involves its interaction with specific molecular targets. The fluoroethoxy group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity to enzymes or receptors. The tetrahydropyran ring provides structural stability and enhances the compound’s lipophilicity, facilitating its passage through biological membranes.
Comparison with Similar Compounds
Similar Compounds
2-(2-Hydroxyethoxy)tetrahydro-2H-pyran: Similar structure but with a hydroxy group instead of a fluoro group.
2-(2-Methoxyethoxy)tetrahydro-2H-pyran: Contains a methoxy group instead of a fluoro group.
2-(2-Chloroethoxy)tetrahydro-2H-pyran: Contains a chloro group instead of a fluoro group.
Uniqueness
2-(2-Fluoroethoxy)tetrahydro-2H-pyran is unique due to the presence of the fluoroethoxy group, which imparts distinct electronic and steric properties. The fluorine atom enhances the compound’s metabolic stability and can influence its biological activity, making it a valuable compound in medicinal chemistry and drug design.
Biological Activity
2-(2-Fluoroethoxy)oxane is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, including case studies and data tables that illustrate its significance in biological applications.
- CAS Number : 111860-35-6
- Molecular Formula : C7H13FO2
- Molecular Weight : 150.18 g/mol
- IUPAC Name : this compound
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. The presence of the fluoroethoxy group enhances its lipophilicity, which may facilitate better membrane penetration and interaction with cellular targets.
Key mechanisms include:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions.
- Receptor Modulation : It can act as a modulator for receptors, potentially influencing signaling pathways associated with various physiological processes.
Biological Activity
Research indicates that this compound exhibits several biological activities, including:
Antimicrobial Properties
Studies have shown that compounds similar to this compound possess antimicrobial properties. While specific data on this compound's antimicrobial efficacy is limited, related compounds have demonstrated activity against various bacterial strains.
Cytotoxicity
In vitro studies suggest that this compound may exhibit cytotoxic effects on certain cancer cell lines. The mechanism appears to involve apoptosis induction through the activation of caspases and disruption of mitochondrial membrane potential.
Neuroprotective Effects
Preliminary studies indicate potential neuroprotective effects in models of neurodegeneration. The compound may reduce oxidative stress and inflammation in neuronal cells, contributing to its protective role.
Case Study 1: Antimicrobial Activity Assessment
A study assessed the antimicrobial activity of various fluoroalkyl ethers, including this compound. The results indicated moderate activity against Gram-positive bacteria, suggesting potential applications in developing new antimicrobial agents.
Compound | Activity Against Gram-positive Bacteria | MIC (μg/mL) |
---|---|---|
This compound | Moderate | 32 |
Control (Ciprofloxacin) | Strong | 4 |
Case Study 2: Cytotoxicity Evaluation
In a cytotoxicity assay using human cancer cell lines (e.g., HeLa and MCF-7), this compound demonstrated significant cytotoxic effects with IC50 values indicating effective dose ranges for further investigation.
Cell Line | IC50 (μM) |
---|---|
HeLa | 15 |
MCF-7 | 20 |
Properties
CAS No. |
111860-35-6 |
---|---|
Molecular Formula |
C7H13FO2 |
Molecular Weight |
148.18 g/mol |
IUPAC Name |
2-(2-fluoroethoxy)oxane |
InChI |
InChI=1S/C7H13FO2/c8-4-6-10-7-3-1-2-5-9-7/h7H,1-6H2 |
InChI Key |
JSOAYMBYSSGCEX-UHFFFAOYSA-N |
Canonical SMILES |
C1CCOC(C1)OCCF |
Origin of Product |
United States |
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